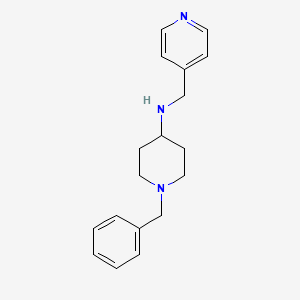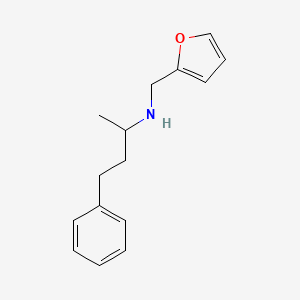![molecular formula C16H21ClN2O B3853615 4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride](/img/structure/B3853615.png)
4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride
Vue d'ensemble
Description
4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride is a chemical compound with a molecular formula of C16H20N2O·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of a pyridine ring, a phenol group, and a butyl chain, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methylamino group at the 4-position.
Coupling with Butyl Chain: The pyridine derivative is then coupled with a butyl chain through a nucleophilic substitution reaction.
Introduction of the Phenol Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Research: The compound is used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as changes in cell proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[3-(Pyridin-3-ylmethylamino)butyl]phenol
- **4-[3-(Pyridin-2-ylmethylamino)butyl]phenol
- **4-[3-(Pyridin-4-ylmethylamino)propyl]phenol
Uniqueness
4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, selectivity, and efficacy in various applications.
Propriétés
IUPAC Name |
4-[3-(pyridin-4-ylmethylamino)butyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13(18-12-15-8-10-17-11-9-15)2-3-14-4-6-16(19)7-5-14;/h4-11,13,18-19H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNSMDGNDAOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B3853538.png)
![{[5-(1-methoxyethyl)-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3853540.png)
![N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine](/img/structure/B3853544.png)
![2-morpholin-4-yl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B3853545.png)


![Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B3853568.png)
![(3-bromobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3853571.png)

![2-[4-[1-(2-Phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B3853590.png)
![2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3853604.png)
![N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B3853619.png)
![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
